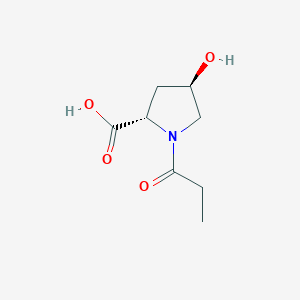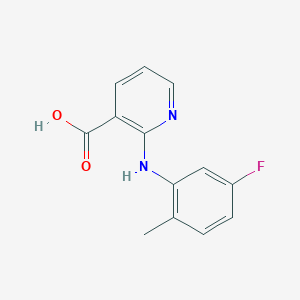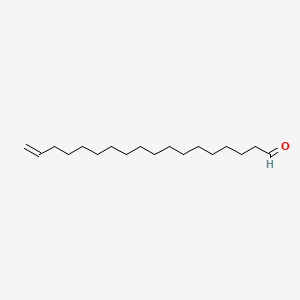
17-Octadecenal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-Octadecenal, also known as octadec-17-enal, is an organic compound with the molecular formula C18H34O. It is a long-chain aldehyde with a double bond at the 17th carbon position. This compound is part of the fatty aldehyde family and is known for its role in various biochemical and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 17-Octadecenal can be synthesized through several methods, including the oxidation of oleic acid or its derivatives. One common synthetic route involves the hydroformylation of olefins followed by oxidation. The reaction conditions typically involve the use of catalysts such as rhodium complexes and high-pressure hydrogen gas .
Industrial Production Methods: In industrial settings, this compound is often produced through the ozonolysis of oleic acid, followed by reductive workup. This method is favored due to its efficiency and scalability. The reaction conditions include the use of ozone gas and reducing agents like zinc or dimethyl sulfide .
Análisis De Reacciones Químicas
Types of Reactions: 17-Octadecenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 17-octadecenoic acid.
Reduction: It can be reduced to 17-octadecenol.
Substitution: It can participate in nucleophilic substitution reactions, forming various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but typically involve nucleophiles like amines or alcohols
Major Products Formed:
Oxidation: 17-Octadecenoic acid.
Reduction: 17-Octadecenol.
Substitution: Various substituted aldehydes and alcohols
Aplicaciones Científicas De Investigación
17-Octadecenal has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: It plays a role in the study of lipid metabolism and signaling pathways.
Medicine: Research has explored its potential as a biomarker for certain diseases and its role in drug development.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of surfactants and lubricants .
Mecanismo De Acción
The mechanism of action of 17-Octadecenal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which can affect protein function and signaling pathways. It also participates in redox reactions, influencing cellular oxidative stress and metabolic processes .
Comparación Con Compuestos Similares
Nonanal: Another long-chain aldehyde with similar chemical properties.
Dodecanal: A shorter-chain aldehyde used in similar applications.
9,17-Octadecadienal: A related compound with two double bonds, offering different reactivity and applications .
Uniqueness: 17-Octadecenal is unique due to its specific position of the double bond, which influences its reactivity and the types of reactions it can undergo. This makes it particularly valuable in the synthesis of specialized chemicals and in research applications .
Propiedades
Número CAS |
56554-86-0 |
|---|---|
Fórmula molecular |
C18H34O |
Peso molecular |
266.5 g/mol |
Nombre IUPAC |
octadec-17-enal |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2,18H,1,3-17H2 |
Clave InChI |
MXCKZUNSOZSBPA-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCCCCCCCCCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


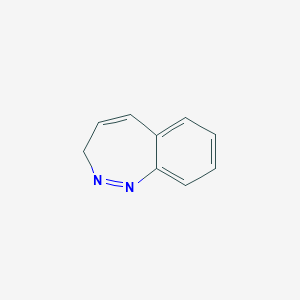
![N-(4-Chlorophenyl)-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14642608.png)
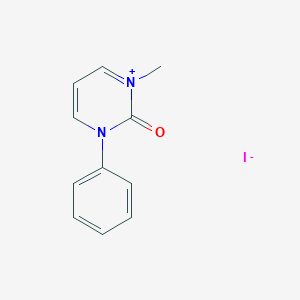
![(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) N-(2-chloroethyl)carbamate](/img/structure/B14642624.png)
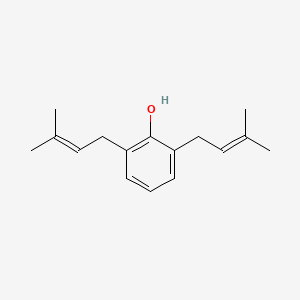

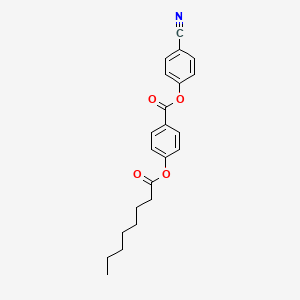
![Piperidine, 1,1'-[(4-nitrophenyl)methylene]bis-](/img/structure/B14642649.png)
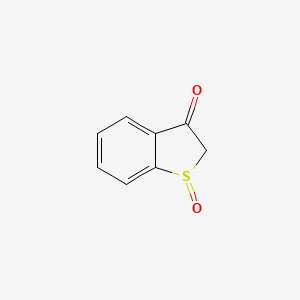
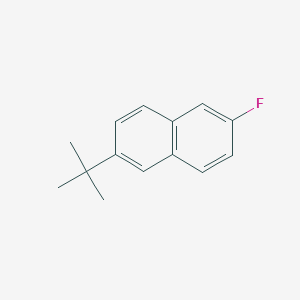
![2-[2-Methyl-1-(propan-2-yl)-1H-indol-3-yl]ethan-1-ol](/img/structure/B14642670.png)

